4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide
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Overview
Description
4-{[4-(diethylamino)benzylidene]amino}benzamide is an organic compound with the molecular formula C18H21N3O It is known for its unique structure, which includes a benzylidene group linked to an amino benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(diethylamino)benzylidene]amino}benzamide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-{[4-(diethylamino)benzylidene]amino}benzamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(diethylamino)benzylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-{[4-(diethylamino)benzylidene]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[4-(diethylamino)benzylidene]amino}benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of enzymes critical for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-(diethylamino)benzaldehyde: Similar structure but lacks the benzamide moiety.
4-(dimethylamino)benzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-{[4-(diethylamino)benzylidene]amino}benzamide is unique due to its combination of a benzylidene group and an amino benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)17-11-5-14(6-12-17)13-20-16-9-7-15(8-10-16)18(19)22/h5-13H,3-4H2,1-2H3,(H2,19,22) |
InChI Key |
QDLYYYGGBDIQKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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